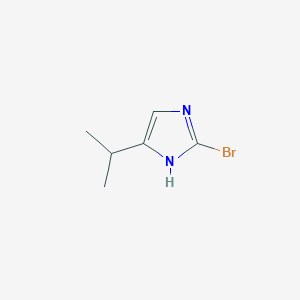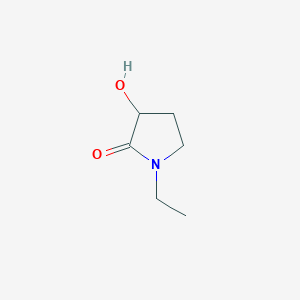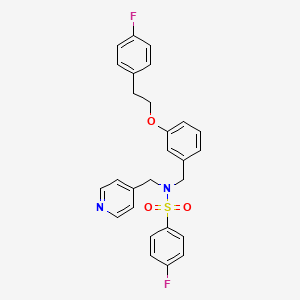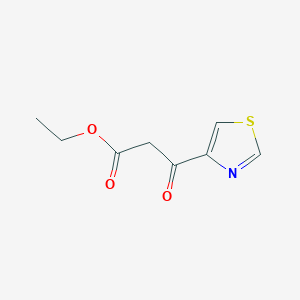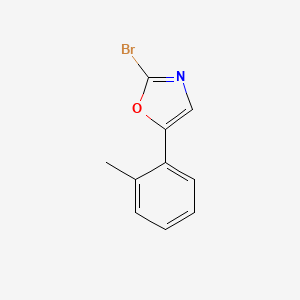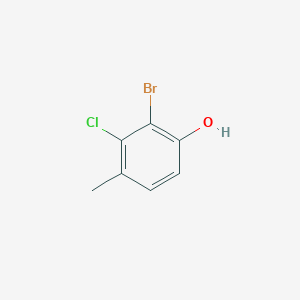
2-Bromo-3-chloro-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-chloro-4-methylphenol is an aromatic organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and a methyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methylphenol typically involves the halogenation of 4-methylphenol (p-cresol). The process includes the bromination and chlorination of p-cresol under controlled conditions. For instance, bromination can be achieved using bromine in the presence of a catalyst, while chlorination can be performed using chlorine gas or other chlorinating agents .
Industrial Production Methods: Industrial production of this compound often employs continuous bromination and chlorination processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to minimize side reactions and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-chloro-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Dehalogenated phenols and modified phenolic structures.
Aplicaciones Científicas De Investigación
2-Bromo-3-chloro-4-methylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-chloro-4-methylphenol involves its interaction with biological molecules. The halogen atoms and the phenol group can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by disrupting membrane integrity or enzyme function .
Comparación Con Compuestos Similares
- 2-Bromo-4-methylphenol
- 2-Chloro-4-methylphenol
- 4-Bromo-3-methylphenol
Comparison: 2-Bromo-3-chloro-4-methylphenol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to 2-Bromo-4-methylphenol and 2-Chloro-4-methylphenol, the dual halogenation provides additional sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H6BrClO |
|---|---|
Peso molecular |
221.48 g/mol |
Nombre IUPAC |
2-bromo-3-chloro-4-methylphenol |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-3-5(10)6(8)7(4)9/h2-3,10H,1H3 |
Clave InChI |
QHAODMLCAAKREM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


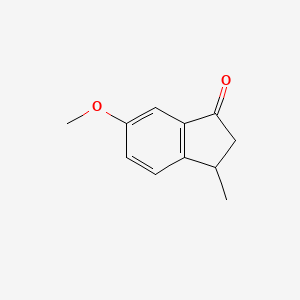
![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)
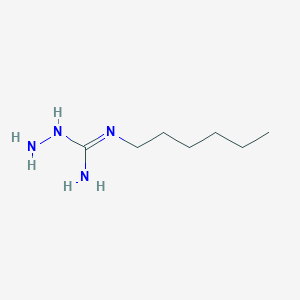
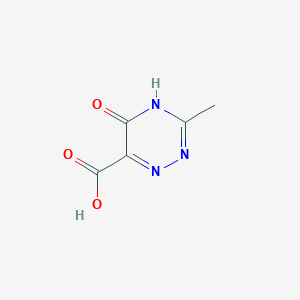
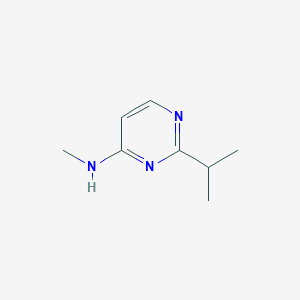
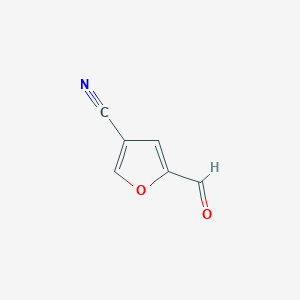
![[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine](/img/structure/B13120764.png)

